molecular formula C14H8O2 B146243 Anthraquinone-d8 CAS No. 10439-39-1

Anthraquinone-d8

Cat. No.: B146243
CAS No.: 10439-39-1
M. Wt: 216.26 g/mol
InChI Key: RZVHIXYEVGDQDX-PGRXLJNUSA-N
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Description

Anthraquinone-d8 is a deuterated form of anthraquinone, where all hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various analytical applications. It retains similar chemical properties to anthraquinone but with a higher molecular weight due to the presence of deuterium.

Mechanism of Action

Target of Action

Anthraquinones, including Anthraquinone-d8, are bioactive natural products found in various plants, fungi, and insects . They are known to interact with multiple targets, including bacterial cell walls and various enzymes involved in cellular metabolism

Mode of Action

Anthraquinones exert their effects through several mechanisms. They can inhibit biofilm formation, disrupt the cell wall, inhibit endotoxins, and block the synthesis of nucleic acids and proteins

Biochemical Pathways

Anthraquinones are synthesized in plants through various biochemical pathways, including the shikimate or chorismate and the polyketide pathway . In the shikimate pathway, anthraquinone with one hydroxylated ring is formed, whereas in the polyketide pathway, the octaketide chain forms hydroxylated anthraquinones

Pharmacokinetics

Anthraquinones are mainly absorbed in the intestines, and the absorption rates of free anthraquinones are faster than those of their conjugated glycosides due to their higher liposolubility . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

Anthraquinones have a multitude of bioactivities and therapeutic applications. They exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects

Action Environment

The action of this compound, like other anthraquinones, can be influenced by various environmental factors. For instance, the biodegradation of anthraquinone dyes can be enhanced by certain bacterial populations . Additionally, the synthesis of anthraquinones in plants depends on various physiological conditions . .

Biochemical Analysis

Biochemical Properties

Anthraquinone-d8 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthraquinone-d8 is typically synthesized through the deuteration of anthraquinone. One common method involves the reaction of anthraquinone with deuterium gas under high pressure and temperature. The reaction conditions often include the use of a catalyst such as palladium on carbon to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of deuterium gas over anthraquinone in the presence of a catalyst. The reaction is carried out in a high-pressure reactor to ensure complete deuteration.

Chemical Reactions Analysis

Types of Reactions

Anthraquinone-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form anthraquinone derivatives.

    Reduction: It can be reduced to form anthrahydroquinone-d8.

    Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under specific conditions to introduce new functional groups.

Major Products

    Oxidation: Anthraquinone derivatives with various functional groups.

    Reduction: Anthrahydroquinone-d8.

    Substitution: Substituted this compound compounds with different functional groups.

Scientific Research Applications

Anthraquinone-d8 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of anthraquinone and its derivatives.

    Biology: Employed in metabolic studies to trace the pathways of anthraquinone metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of anthraquinone-based drugs.

    Industry: Applied in the development of dyes and pigments, where it helps in studying the stability and degradation of anthraquinone-based compounds.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The non-deuterated form of anthraquinone-d8.

    Anthrahydroquinone: The reduced form of anthraquinone.

    Anthraquinone derivatives: Compounds with various functional groups attached to the anthraquinone core.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing are essential.

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octadeuterioanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVHIXYEVGDQDX-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574038
Record name (~2~H_8_)Anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10439-39-1
Record name (~2~H_8_)Anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10439-39-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is deuterated anthraquinone (anthraquinone-d8) used in research instead of regular anthraquinone?

A1: Researchers often utilize deuterated compounds like this compound to study the vibrational properties of molecules. This is because deuterium, a heavier isotope of hydrogen, causes noticeable shifts in vibrational frequencies compared to hydrogen. This difference is evident in the study using polarized infrared spectroscopy on single crystals of both 9,10-anthraquinone and 9,10-anthraquinone-d8. [] These shifts help in assigning vibrational modes and understanding the molecule's vibrational behavior in detail.

Q2: What spectroscopic techniques are particularly useful for studying this compound?

A2: Infrared (IR) spectroscopy is very valuable for studying this compound. Researchers have utilized polarized infrared spectroscopy to analyze the vibrational modes of both 9,10-anthraquinone and 9,10-anthraquinone-d8. [] The deuterium substitution leads to distinct shifts in the IR spectra, aiding in the assignment of vibrational modes. This technique helps elucidate the molecule's structure and vibrational characteristics.

Q3: How is this compound typically synthesized?

A3: A common method for preparing this compound is through isotopic exchange with deuterium sulfate (D2SO4). [] This process involves replacing the hydrogen atoms in anthraquinone with deuterium atoms from D2SO4. This method is efficient in achieving a high deuterium content in the final product.

Q4: Beyond experimental techniques, how else is this compound studied?

A4: Computational chemistry plays a significant role in analyzing this compound. Density functional theory (DFT) studies have been employed to investigate the vibrational spectra and assign fundamental vibrational modes of both 9,10-anthraquinone and its deuterated counterpart. [] These theoretical calculations complement experimental findings and provide a deeper understanding of the molecule's properties and behavior.

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